molecular formula C13H9FO3S B13232314 2-Benzoylbenzene-1-sulfonyl fluoride

2-Benzoylbenzene-1-sulfonyl fluoride

Cat. No.: B13232314
M. Wt: 264.27 g/mol
InChI Key: GDUKLRWNYWOTAT-UHFFFAOYSA-N
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Description

2-Benzoylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery. The presence of both benzoyl and sulfonyl fluoride groups in the molecule imparts distinct chemical properties that are exploited in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylbenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with benzenesulfonyl fluoride under controlled conditions. Another method includes the direct fluorosulfonylation of benzoylbenzene using fluorosulfonyl radicals . These methods typically require specific reagents and conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonates or sulfonic acids as starting materials. A one-pot synthesis method has been developed, which involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include fluorosulfonyl radicals, sulfuryl fluoride gas, and various nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of sulfonylated products, while fluorosulfonylation can produce functionalized sulfonyl fluorides .

Scientific Research Applications

2-Benzoylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoylbenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in chemical biology for the selective modification of target molecules .

Comparison with Similar Compounds

2-Benzoylbenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as benzenesulfonyl fluoride and toluenesulfonyl fluoride. While all these compounds share the sulfonyl fluoride group, this compound is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other sulfonyl fluorides may not be as effective .

List of Similar Compounds

  • Benzenesulfonyl fluoride
  • Toluenesulfonyl fluoride
  • Methanesulfonyl fluoride
  • Ethanesulfonyl fluoride

Properties

Molecular Formula

C13H9FO3S

Molecular Weight

264.27 g/mol

IUPAC Name

2-benzoylbenzenesulfonyl fluoride

InChI

InChI=1S/C13H9FO3S/c14-18(16,17)12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H

InChI Key

GDUKLRWNYWOTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)F

Origin of Product

United States

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